[2-(dimethylamino)-1-methyl-1H-imidazol-5-yl]methanol
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Overview
Description
“[2-(dimethylamino)-1-methyl-1H-imidazol-5-yl]methanol” is a compound with the molecular formula C7H13N3O and a molecular weight of 155.2 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, two diblock copolymers of poly [2-(dimethylamino) ethyl methacrylate]-block-polystyrene (PDMAEMA-b-PS) were synthesized via RAFT . Another study reported the quaternization reactions of poly [2-(dimethylamino)ethyl methacrylate] (PDMAEMA) with alkyl halides (1-iodobutane, 1-iodoheptane, and 1-iododecane) at different temperatures .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found, a study reported the effects of polymerization media and concentrations of EDMA, initiator, and surfactant on the preparation and properties of PDMAEMA-EDMA nanogels .
Scientific Research Applications
Role in Metabolite Scavenging
The compound has been studied in the context of its potential therapeutic significance. For instance, metformin, an antihyperglycemic drug, is known to scavenge Methylglyoxal (MG), a reactive compound involved in the formation of advanced glycation endproducts (AGEs), which are implicated in diabetic complications. The scavenged product from the metformin-MG reaction has been characterized and studied, indicating potential therapeutic significance in reducing detrimental MG protein adducts and diabetic complications (Kinsky et al., 2016).
Volatile Metabolites for Pathogen Detection
The compound has been explored in the context of pathogen detection. Bacteria-specific volatile organic compounds (VOCs), part of bacterial metabolism, could serve as biological markers in diagnosing critically ill patients. The systematic review highlights the potential of using these VOCs, including methanol and its derivatives, as non-invasive diagnostic tools for detecting pathogenic bacteria in sepsis, offering a promising approach for early and rapid pathogen identification (Bos et al., 2013).
Catalysis and Fuel Production
The compound's derivatives are significant in catalysis and fuel production. Studies have reviewed the role of catalysts in methanol dehydration to produce Dimethyl ether (DME), a clean fuel, and chemical. The work encompasses the state-of-the-art catalyst preparation and analysis, including various catalysts like γ-Al2O3, zeolites, and heteropoly acids, emphasizing the breadth of research in optimizing catalysts for efficient fuel production (Bateni et al., 2018).
Mechanism of Action
Target of Action
It has been used in the treatment of attention deficit-hyperactivity disorder (adhd), alzheimer’s disease, autism, and tardive dyskinesia . This suggests that it may interact with neurotransmitter systems in the brain.
Mode of Action
As a compound containing both a tertiary amine and primary alcohol functional groups , it may interact with various biochemical processes in the body
Pharmacokinetics
Its predicted properties include a boiling point of 87.8±23.0 °C, a density of 0.906±0.06 g/cm3, and a pKa of 14.02±0.10 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Its use in treating adhd, alzheimer’s disease, autism, and tardive dyskinesia suggests it may have neuroprotective or neuromodulatory effects .
Properties
IUPAC Name |
[2-(dimethylamino)-3-methylimidazol-4-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-9(2)7-8-4-6(5-11)10(7)3/h4,11H,5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCUWLKGTYJBMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1N(C)C)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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